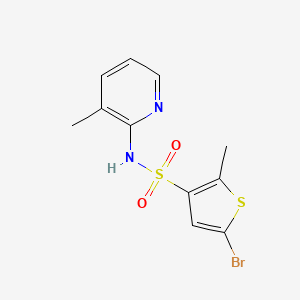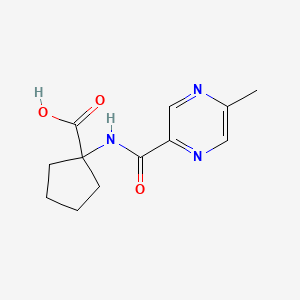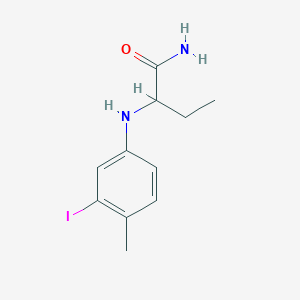![molecular formula C30H46O3 B14906326 (E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B14906326.png)
(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of highly oxygenated lanostane-type triterpenoids, which have been used in traditional East Asian medicine for thousands of years due to their potential health benefits . Ganoderic Acid Y has garnered significant attention for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, and hepatoprotective effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ganoderic Acid Y is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids in Ganoderma lucidum involves the mevalonate pathway, which produces lanosterol as a precursor . The lanosterol undergoes multiple enzymatic modifications, including hydroxylation, oxidation, and methylation, to form various ganoderic acids .
Industrial Production Methods: Industrial production of Ganoderic Acid Y involves cultivating Ganoderma lucidum under controlled conditions. Techniques such as liquid spawn preparation and scale expansion are employed to enhance the yield of bioactive compounds . Advanced bioengineering and fermentation technologies are also utilized to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Ganoderic Acid Y undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation and alkylation reactions are performed using reagents like halogens and alkyl halides.
Major Products: The major products formed from these reactions include modified ganoderic acids with enhanced biological activities, such as increased anti-tumor and anti-inflammatory effects .
Wissenschaftliche Forschungsanwendungen
Ganoderic Acid Y has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing novel triterpenoid derivatives with potential therapeutic applications.
Biology: Studied for its role in modulating cellular signaling pathways and gene expression.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and hepatoprotective properties.
Wirkmechanismus
Ganoderic Acid Y exerts its effects through multiple molecular targets and pathways:
Anti-Tumor: Inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest.
Anti-Inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Hepatoprotective: Protects liver cells from damage by enhancing antioxidant defenses and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Ganoderic Acid A: Known for its anti-tumor and hepatoprotective effects.
Ganoderic Acid B: Exhibits anti-inflammatory and anti-oxidative properties.
Ganoderic Acid C: Studied for its potential in treating metabolic disorders.
Uniqueness of Ganoderic Acid Y: Ganoderic Acid Y stands out due to its potent anti-tumor and anti-inflammatory activities, making it a promising candidate for developing new therapeutic agents .
Eigenschaften
Molekularformel |
C30H46O3 |
|---|---|
Molekulargewicht |
454.7 g/mol |
IUPAC-Name |
(E,6R)-6-[(3S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid |
InChI |
InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24-25,31H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10+/t19-,21-,24?,25+,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
HUTCYUJPLOTDMX-BOSKRLFKSA-N |
Isomerische SMILES |
C[C@H](CC/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C |
Kanonische SMILES |
CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


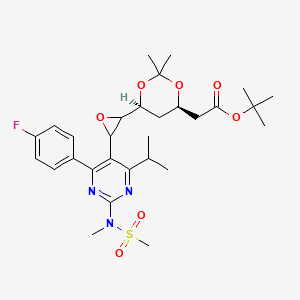
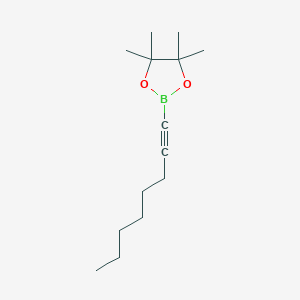
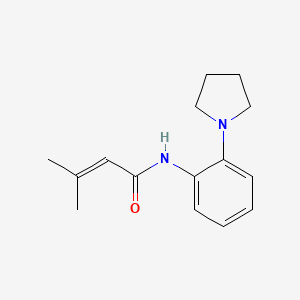
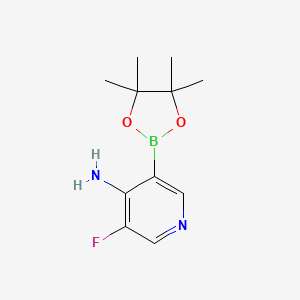
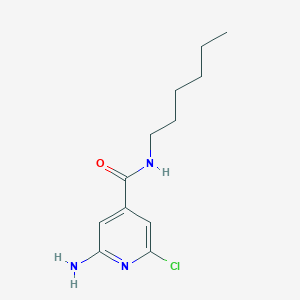
![8-Ethynyl-6-methoxyimidazo[1,5-a]pyridine](/img/structure/B14906285.png)
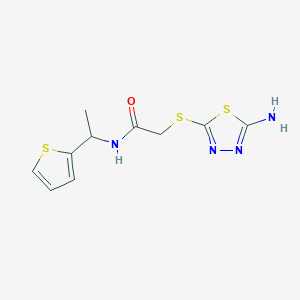

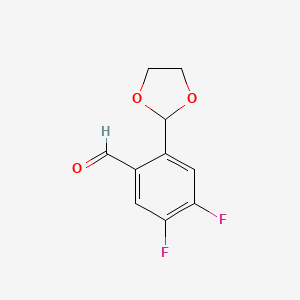
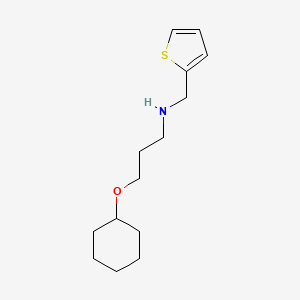
![2-[(E)-2-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}ethenyl]-6-hydroxy-5-nitropyrimidin-4(3H)-one](/img/structure/B14906301.png)
